Ataprost

説明

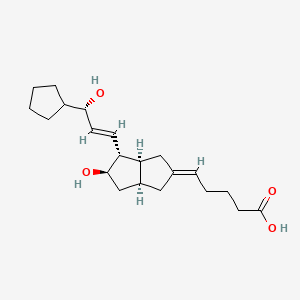

Structure

3D Structure

特性

IUPAC Name |

(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLGLHQHLFISGJ-YLBFUXKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83997-19-7 | |

| Record name | Ataprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATAPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ataprost's Mechanism of Action in Trabecular Meshwork Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which ataprost, a prostaglandin (B15479496) F2α analog, modulates the trabecular meshwork (TM) to enhance aqueous humor outflow and reduce intraocular pressure (IOP). The primary therapeutic action of this compound and similar prostaglandin analogs in the trabecular meshwork involves the regulation of extracellular matrix (ECM) turnover and modulation of cellular contractility.[1][2][3]

Core Signaling Pathways

This compound primarily exerts its effects on trabecular meshwork cells through the activation of prostanoid FP receptors.[1] This initiates a cascade of intracellular signaling events that ultimately alter the cellular and extracellular environment of the trabecular meshwork to facilitate aqueous humor outflow.

Extracellular Matrix Remodeling Pathway

A key mechanism of this compound is the remodeling of the extracellular matrix within the trabecular meshwork.[1] This process is primarily mediated by the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components. By increasing the expression and activity of specific MMPs, this compound facilitates the breakdown of proteins that contribute to outflow resistance. Concurrently, this compound also influences the expression of tissue inhibitors of metalloproteinases (TIMPs), which regulate MMP activity. The net effect is an accelerated turnover of the ECM, leading to a reduction in hydraulic resistance and an increase in aqueous humor outflow.

Cytoskeletal and Cell Adhesion Modulation

Prostaglandin F2α analogs can also influence the cytoskeleton of trabecular meshwork cells. This includes the disassembly of actin stress fibers and alterations in focal adhesion proteins. These changes in cellular structure can lead to a relaxation of the trabecular meshwork tissue, which may contribute to the increased outflow facility.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of latanoprost (B1674536) (a closely related prostaglandin analog) on trabecular meshwork cells, as reported in various studies.

Table 1: Effect of Latanoprost on Outflow Facility in Cultured Human Anterior Segments

| Treatment | Change in Outflow Facility (%) | p-value | Reference |

| Latanoprost | 67 ± 11 | < 0.001 | |

| Control | 6 ± 10 | ||

| PGE1 | 13 ± 17 | 0.02 | |

| Control | 1 ± 11 |

Table 2: Effect of Latanoprost on MMP and TIMP mRNA Expression in Human TM Cells

| Gene | Change in Expression | Donor Consistency | Reference |

| MMP-1 | Increased | 4 of 5 cultures | |

| MMP-3 | Increased | 4 of 5 cultures | |

| MMP-17 | Increased | 3 of 5 cultures | |

| MMP-24 | Increased | 5 of 5 cultures | |

| MMP-11 | Decreased | Not specified | |

| MMP-15 | Decreased | Not specified | |

| TIMP-2 | Increased | 3 of 5 cultures | |

| TIMP-3 | Increased | 3 of 5 cultures | |

| TIMP-4 | Increased | 3 of 5 cultures |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the mechanism of action of prostaglandin analogs in trabecular meshwork cells.

Human Trabecular Meshwork (HTM) Cell Culture and Treatment

A common experimental workflow for studying the effects of this compound on TM cells involves primary cell culture followed by treatment and subsequent analysis.

Detailed Methodology:

-

Cell Isolation and Culture: Primary human trabecular meshwork (HTM) cells are isolated from donor eyes. The cells are then cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics, until they reach the desired confluence for experiments.

-

Serum Starvation: Before treatment, the cells are typically serum-starved for a period, often 24 hours, to synchronize their cell cycles and reduce the influence of growth factors present in the serum.

-

Treatment: A working solution of the active acid form of the prostaglandin analog (e.g., latanoprost acid) is prepared in serum-free medium. The cells are then treated with the drug at various concentrations (e.g., 10 nM to 1 µM) or a vehicle control for a specified duration, commonly 24 hours.

Analysis of Gene Expression by Real-Time RT-PCR

To quantify the changes in mRNA levels of MMPs and TIMPs, real-time reverse transcription-polymerase chain reaction (RT-PCR) is employed.

Detailed Methodology:

-

RNA Isolation: Total RNA is extracted from the treated and control HTM cells using a commercially available kit.

-

Reverse Transcription: The isolated RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., MMP-1, MMP-3, TIMP-2) and a housekeeping gene (e.g., GAPDH) for normalization. The relative changes in gene expression are then calculated.

Perfusion Organ Culture of Human Anterior Segments

To directly assess the effect on trabecular outflow, a perfusion organ culture system is utilized. This ex vivo model eliminates the influence of the uveoscleral outflow pathway.

Detailed Methodology:

-

Anterior Segment Preparation: Human anterior segments are obtained from donor eyes and placed in a perfusion organ culture system.

-

Drug Infusion: One anterior segment of a pair receives a continuous infusion of the prostaglandin analog, while the contralateral anterior segment receives a vehicle control.

-

Outflow Facility Measurement: The outflow facility is measured over time to determine the effect of the drug.

-

Histological and Molecular Analysis: Following the perfusion experiment, the tissue can be processed for histological examination to assess morphological changes and for molecular analysis, such as zymography and Western blotting, to evaluate MMP activity.

The Role of the Rho-Kinase (ROCK) Pathway

While the primary mechanism of prostaglandin analogs involves FP receptor signaling and ECM modulation, it is important to note the interconnectedness of signaling pathways within the trabecular meshwork. The Rho-kinase (ROCK) pathway is a critical regulator of TM cell contractility and aqueous humor outflow. Inhibition of the ROCK pathway leads to relaxation of the TM cells and increased outflow. While this compound does not directly target the ROCK pathway, the overall regulation of TM cell function is a complex interplay of multiple signaling cascades.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Vasoactive Properties of Ataprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataprost, also known by its developmental code OP-41483, is a synthetic analog of prostacyclin (PGI2).[1][2][3] As a member of the prostanoid family, it exhibits significant vasoactive and antiplatelet properties.[1][2] These characteristics make it a subject of interest for potential therapeutic applications in vascular disorders. This technical guide provides an in-depth overview of the vasoactive properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its primary physiological effects through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The binding of this compound to the IP receptor predominantly activates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which through phosphorylation of various downstream targets, results in vasodilation and the inhibition of platelet aggregation.

Furthermore, studies on guinea pig platelets suggest a dual mechanism of action for this compound. In addition to the cAMP-mediated pathway, this compound has been shown to inhibit thrombin-induced Ca++ influx into platelets. This inhibitory effect on calcium influx appears to be independent of adenylate cyclase activation, suggesting a secondary pathway contributing to its antiplatelet effects.

Quantitative Data on Vasoactive and Antiplatelet Properties

The following tables summarize the key quantitative data from experimental studies on this compound (OP-41483).

Table 1: In Vitro Antiplatelet Activity of this compound

| Parameter | Species | Method | Agonist | IC50 | Reference |

| Inhibition of Platelet Aggregation | Guinea Pig | Light Transmission Aggregometry | Thrombin | 4.3 - 5.8 ng/mL | |

| Inhibition of ADP Release | Guinea Pig | Not Specified | Thrombin | 4.3 - 5.8 ng/mL | |

| Inhibition of Thromboxane Formation | Guinea Pig | Not Specified | Thrombin | 4.3 - 5.8 ng/mL |

Table 2: In Vivo Antiplatelet and Antithrombotic Activity of this compound

| Animal Model | Route of Administration | Dosage | Effect | Reference |

| Guinea Pig | Intravenous Infusion | 300-1000 ng/kg/min | Inhibition of platelet adhesiveness | |

| Guinea Pig | Intravenous Infusion | 1000 ng/kg/min | Inhibition of platelet aggregation | |

| Guinea Pig (Mesenteric Artery Thrombosis Model) | Intravenous Infusion | 300-1000 ng/kg/min | Inhibition of thrombus formation | |

| Rabbit (Extracorporeal Circulation Thrombosis Model) | Intravenous Infusion | 100-300 ng/kg/min | Inhibition of thrombus formation |

Table 3: In Vivo Vasoactive Properties of this compound

| Animal Model | Route of Administration | Dosage | Effect | Reference |

| Rabbit (Warm Ischemic Kidney Model) | Intravenous Drip | 100-1000 ng/kg/min | Increased renal blood flow |

Experimental Protocols

Measurement of Platelet Aggregation (Light Transmission Aggregometry)

This protocol is based on the principles of light transmission aggregometry (LTA), the gold-standard for in vitro platelet function testing.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Draw whole blood from the experimental animal (e.g., guinea pig) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Carefully aspirate the upper layer, which is the PRP.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

-

The supernatant from this centrifugation is the PPP.

b. Aggregometry Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time.

-

Initiate platelet aggregation by adding an agonist (e.g., ADP, collagen, thrombin).

-

Record the change in light transmittance over time. The extent of aggregation is proportional to the increase in light transmission.

-

To determine the IC50 value, perform dose-response curves with varying concentrations of this compound.

Measurement of Vasodilation (Isolated Artery Myography)

This protocol describes the in vitro measurement of vasodilation in isolated arterial segments.

a. Preparation of Arterial Rings:

-

Euthanize the experimental animal (e.g., rabbit) and dissect the desired artery (e.g., femoral or carotid artery).

-

Place the artery in a cold, oxygenated physiological salt solution (PSS).

-

Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

Mount the arterial rings in a wire myograph system within a chamber filled with PSS, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

b. Vasodilation Measurement:

-

Allow the arterial rings to equilibrate under a standardized resting tension.

-

Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or a high potassium solution).

-

Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the chamber.

-

Record the changes in isometric tension. Vasodilation is measured as the percentage of relaxation from the pre-contracted state.

-

Construct a dose-response curve to determine the potency (e.g., EC50) of this compound.

Measurement of Intracellular Cyclic AMP (cAMP) Levels

This protocol outlines a competitive immunoassay for the quantification of intracellular cAMP.

a. Cell Culture and Treatment:

-

Culture a suitable cell line expressing the prostacyclin receptor (e.g., platelets or a recombinant cell line) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a defined period.

b. cAMP Assay Procedure:

-

Lyse the cells to release intracellular cAMP.

-

Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay according to the manufacturer's instructions.

-

In these assays, free cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Quantify the cAMP concentration by comparing the signal to a standard curve generated with known amounts of cAMP.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Signaling Pathway

Caption: this compound signaling cascade leading to vasodilation and platelet inhibition.

Caption: Workflow for evaluating this compound's vasodilatory properties.

References

- 1. Comparison of in vitro platelet aggregation and its inhibition by three antithrombotic drugs between human and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antithrombotic Activity of the Antiplatelet Agent Angipur on the Model of Arterial Thrombosis in Rats with Isoproterenol-Induced Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aggregation of gel-filtered guinea-pig platelets by lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Ataprost's Role in Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is dependent on the delicate balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular and uveoscleral outflow pathways. Pharmacological intervention aimed at reducing IOP is the mainstay of glaucoma management. Prostaglandin (B15479496) analogues (PGAs) are a first-line treatment, primarily targeting the prostaglandin F (FP) receptor to enhance uveoscleral outflow. This guide focuses on the novel dual-agonist sepetaprost (also known as ONO-9054), a compound that targets both the FP and the prostaglandin E receptor subtype 3 (EP3). While the user's query specified "Ataprost," this appears to be a likely misspelling of or synonym for sepetaprost, a compound of significant interest in the field. This document will provide an in-depth technical overview of sepetaprost's mechanism of action, its effects on aqueous humor dynamics, and the experimental protocols used in its evaluation.

Mechanism of Action: A Dual-Pronged Approach

Sepetaprost is a prodrug that is hydrolyzed in the eye to its active form, which functions as a potent agonist for both the FP and EP3 receptors. This dual agonism offers a multi-faceted approach to lowering IOP.[1][2][3]

-

FP Receptor Agonism: Activation of the FP receptor, predominantly found in the ciliary muscle and trabecular meshwork, is the established mechanism of action for conventional PGAs like latanoprost.[4][5] This activation is believed to increase the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle. This remodeling reduces the hydraulic resistance of the uveoscleral pathway, thereby increasing the outflow of aqueous humor.

-

EP3 Receptor Agonism: The EP3 receptor is also expressed in key ocular tissues involved in aqueous humor dynamics, including the trabecular meshwork and ciliary muscle. Unlike other EP receptors that can increase cyclic AMP (cAMP), the EP3 receptor typically couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cAMP levels. The precise downstream effects of EP3 agonism in the eye are still under investigation, but preclinical studies suggest that it contributes to an increase in the conventional (trabecular) outflow facility, a mechanism distinct from that of FP receptor agonism alone.

The synergistic action of sepetaprost on both FP and EP3 receptors is hypothesized to produce a more robust and sustained reduction in IOP compared to agents that target only the FP receptor.

Signaling Pathways

The binding of sepetaprost's active metabolite to FP and EP3 receptors initiates distinct intracellular signaling cascades.

Effects on Aqueous Humor Dynamics: Quantitative Data

Numerous preclinical and clinical studies have quantified the effects of sepetaprost on IOP and aqueous humor outflow pathways. The following tables summarize key findings.

Table 1: Preclinical Data in Cynomolgus Monkeys

| Parameter | Vehicle (Contralateral Eye) | Latanoprost (50 µg/mL) | Sepetaprost (10 µg/mL) | Sepetaprost (30 µg/mL) | Reference |

| Aqueous Humor Flow (µL/min) | 1.50 ± 0.09 | 1.54 ± 0.13 | 1.45 ± 0.11 | 1.59 ± 0.09 | |

| Outflow Facility (µL/min/mmHg) | 0.48 ± 0.05 | 0.63 ± 0.09 | 0.72 ± 0.08 | 0.64 ± 0.11 | |

| Uveoscleral Outflow (µL/min) | 0.34 ± 0.06 | 0.68 ± 0.15 | Not Reported | 0.56 ± 0.07 |

Data presented as mean ± standard error.

Table 2: Clinical Trial Data in Patients with Open-Angle Glaucoma or Ocular Hypertension

| Study Phase | Treatment Group | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP at 3 Months (mmHg) | Mean Change from Baseline (mmHg) | Reference |

| Phase 2b | Latanoprost 0.005% | 24.3 | 17.5 (average of 3 time points) | -6.8 | |

| Sepetaprost 0.002% | 24.3 (average) | 17.2 (average of 3 time points) | -7.1 | ||

| Exploratory (24-h) | Latanoprost 0.005% | Not specified | Not specified | -3.84 to -6.66 | |

| Sepetaprost 0.002% | Not specified | Not specified | -5.63 to -7.00 |

Note: The exploratory 24-h study reported a range of mean IOP changes from baseline at month 3.

Experimental Protocols

The evaluation of sepetaprost's effects on aqueous humor dynamics relies on established and precise experimental methodologies.

Measurement of Aqueous Humor Flow by Fluorophotometry

This non-invasive technique measures the rate at which a topically applied fluorescent dye (fluorescein) is cleared from the anterior chamber, which corresponds to the rate of aqueous humor flow.

Protocol Outline:

-

Dye Instillation: A sterile solution of fluorescein (B123965) (e.g., 0.25% or 10%) is topically applied to the cornea. To ensure consistent corneal loading, the application may be repeated several times or allowed to absorb over a prolonged period (e.g., 6 hours) before measurements begin.

-

Acclimatization: The subject (animal or human) is positioned at the fluorophotometer, and baseline fluorescence of the cornea and anterior chamber is measured.

-

Serial Measurements: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and the anterior chamber at regular intervals over a period of several hours (e.g., 8 hours).

-

Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber over time is calculated. This rate, along with the volume of the anterior chamber, is used to determine the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).

Measurement of Outflow Facility by Two-Level Constant-Pressure Perfusion

This invasive technique directly measures the pressure-dependent outflow of aqueous humor. It is typically performed in animal models.

Protocol Outline:

-

Anesthesia and Cannulation: The animal is anesthetized, and two microneedles are inserted into the anterior chamber of the eye. One needle is connected to a pressure transducer to monitor IOP, and the other is connected to a perfusion system.

-

Baseline IOP Measurement: The animal's natural IOP is recorded.

-

Pressure Step 1: The perfusion system is used to raise and maintain the IOP at a specific level above baseline (e.g., +5 mmHg). The flow rate required to maintain this pressure is recorded.

-

Pressure Step 2: The IOP is then raised to a second, higher level (e.g., +10 mmHg above baseline), and the corresponding flow rate is recorded.

-

Calculation: The change in flow rate between the two pressure levels is divided by the change in pressure to calculate the outflow facility, expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

Conclusion

Sepetaprost represents a significant advancement in the pharmacological management of glaucoma and ocular hypertension. Its novel dual-agonist mechanism, targeting both FP and EP3 receptors, provides a comprehensive approach to lowering intraocular pressure by enhancing both uveoscleral and trabecular outflow. The quantitative data from preclinical and clinical studies demonstrate its efficacy, which is comparable or numerically superior to that of latanoprost, a current standard of care. The detailed experimental protocols outlined in this guide provide the foundation for the continued investigation of sepetaprost and other novel compounds aimed at modulating aqueous humor dynamics. Further research into the specific downstream signaling cascades of the EP3 receptor in ocular tissues will undoubtedly provide deeper insights into its precise role in IOP regulation and may unveil new therapeutic targets for glaucoma.

References

Preclinical Profile of Ataprost: A Novel Dual FP/EP3 Receptor Agonist for Glaucoma Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data for Ataprost, a representative dual agonist of the prostaglandin (B15479496) F (FP) and prostaglandin E3 (EP3) receptors, for the treatment of glaucoma. The information presented is a synthesis of available preclinical data for closely related compounds, primarily Sepetaprost (also known as ONO-9054) and a dual agonist designated as SPT, which are collectively referred to as "this compound" in this document for the purpose of illustrating the therapeutic potential of this drug class.

Executive Summary

Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of the optic nerve, often associated with elevated intraocular pressure (IOP). Prostaglandin analogs (PGAs) that target the FP receptor are the current first-line therapy for reducing IOP. This compound represents a novel therapeutic approach by simultaneously targeting both the FP and EP3 receptors. This dual agonism is hypothesized to provide a more robust and sustained reduction in IOP by enhancing both the uveoscleral and conventional aqueous humor outflow pathways. Preclinical studies in various animal models have demonstrated the potential of this compound to be more effective than existing FP receptor agonists.

Mechanism of Action: Dual Receptor Engagement

This compound is a prodrug that, upon topical administration to the eye, is rapidly hydrolyzed by esterases in the cornea to its biologically active acid form. This active metabolite is a potent agonist at both the FP and EP3 prostanoid receptors.[1][2]

The IOP-lowering effect of this compound is mediated through a dual mechanism:

-

FP Receptor Agonism: Similar to conventional PGAs like latanoprost, activation of the FP receptor primarily increases the uveoscleral outflow of aqueous humor.[1][3] This pathway involves the remodeling of the extracellular matrix in the ciliary muscle.

-

EP3 Receptor Agonism: The novel aspect of this compound's mechanism lies in its agonism at the EP3 receptor. The EP3 receptor is expressed in the trabecular meshwork and ciliary muscle.[4] Its activation is believed to enhance the conventional (trabecular) outflow of aqueous humor, a pathway not significantly targeted by standard FP agonists. Preclinical evidence suggests that EP3 receptor stimulation augments the reduction in IOP when combined with FP receptor activation.

This dual action on both major aqueous humor outflow pathways provides a potential for greater IOP reduction compared to agents that target only a single pathway.

Signaling Pathway

The binding of this compound's active metabolite to FP and EP3 receptors, which are G-protein coupled receptors, initiates distinct intracellular signaling cascades that ultimately lead to increased aqueous humor outflow and reduced IOP.

References

- 1. The Roles Played by FP/EP3 Receptors During Pressure-lowering in Mouse Eyes Mediated by a Dual FP/EP3 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. What is Sepetaprost used for? [synapse.patsnap.com]

- 4. EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study - PMC [pmc.ncbi.nlm.nih.gov]

Ataprost and its Impact on Ocular Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ataprost, a prostaglandin (B15479496) F2α analogue, on the remodeling of the extracellular matrix (ECM) in the eye. The primary application of this compound and similar prostaglandin analogues is in the management of glaucoma, where they effectively reduce intraocular pressure (IOP).[1][2][3][4][5] A key mechanism underlying this IOP reduction is the modulation of the ECM within the aqueous humor outflow pathways, primarily the uveoscleral pathway and, to some extent, the trabecular meshwork. This guide will delve into the molecular mechanisms, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound, like other prostaglandin F2α analogues, is a prodrug that is hydrolyzed in the cornea to its biologically active acid form. It selectively binds to and activates the prostaglandin F (FP) receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that lead to the remodeling of the ECM in the ciliary muscle and trabecular meshwork. The remodeling of the ECM, characterized by a reduction in certain components and an increase in enzymatic degradation, is thought to decrease the hydraulic resistance to aqueous humor outflow, thereby lowering IOP.

Quantitative Effects on Extracellular Matrix Components

The influence of prostaglandin analogues on the ECM is multifaceted, involving the regulation of both ECM proteins and the enzymes responsible for their turnover. The following tables summarize the quantitative findings from various in vitro and in vivo studies on the effects of prostaglandin analogues, which are expected to be similar for this compound.

Table 1: Effect of Prostaglandin Analogues on Matrix Metalloproteinases (MMPs)

| MMP | Cell/Tissue Type | Prostaglandin Analogue | Change in Expression/Activity | Reference |

| MMP-1 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost | Increased | |

| MMP-1 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |

| MMP-1 | Human Nonpigmented Ciliary Epithelial Cells | Latanoprost | Increased (COX-2 dependent) | |

| MMP-2 | Human Ciliary Muscle Cells | Latanoprost | Increased | |

| MMP-2 | Human Trabecular Meshwork Cells | Hydrogen Peroxide-stressed | Decreased mRNA | |

| MMP-3 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost | Increased | |

| MMP-3 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |

| MMP-3 | Human Ciliary Muscle Cells | Latanoprost | Increased | |

| MMP-9 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost | Increased | |

| MMP-9 | Tears of Glaucoma Patients | Latanoprost | Increased Concentration (91.2 ng/mL vs 19.7 ng/mL in controls) | |

| MMP-17 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |

| MMP-24 | Human Trabecular Meshwork Cells | Latanoprost | Increased |

Table 2: Effect of Prostaglandin Analogues on Tissue Inhibitors of Metalloproteinases (TIMPs)

| TIMP | Cell/Tissue Type | Prostaglandin Analogue | Change in Expression | Reference |

| TIMP-1 | Conjunctiva of Glaucoma Patients | Latanoprost | Decreased | |

| TIMP-1 | Human Ciliary Body Smooth Muscle Cells | Unoprostone | Increased | |

| TIMP-2 | Human Trabecular Meshwork Cells | Latanoprost | Increased | |

| TIMP-3 | Human Ciliary Body Smooth Muscle Cells | Bimatoprost, Latanoprost, Unoprostone | Increased | |

| TIMP-4 | Human Ciliary Body Smooth Muscle Cells | Unoprostone | Increased |

Table 3: Effect of Prostaglandin Analogues on Extracellular Matrix Proteins

| ECM Protein | Cell/Tissue Type | Prostaglandin Analogue | Change in Expression | Reference |

| Collagen I | Human Ciliary Muscle Cells | Latanoprost | Reduced | |

| Collagen I | Human Trabecular Meshwork Cells (TGF-β2 induced) | Latanoprost | Inhibited deposition | |

| Collagen III | Human Ciliary Muscle Cells | Latanoprost | Reduced | |

| Collagen IV | Human Ciliary Muscle Cells | Latanoprost | Reduced | |

| Collagen IV | Monkey Ciliary Muscle | Latanoprost | Decreased in 4 of 5 monkeys | |

| Collagen VI | Monkey Ciliary Muscle | Latanoprost | Decreased in 5 of 5 monkeys | |

| Fibronectin | Human Ciliary Muscle Cells | Latanoprost | Reduced | |

| Fibronectin | Human Trabecular Meshwork Cells | Hydrogen Peroxide-stressed | Increased mRNA | |

| Fibronectin | Human T lymphoblast (MOLT-3) cells | Latanoprost | Up-regulated mRNA | |

| Fibronectin | Human T lymphoblast (MOLT-3) cells | Bimatoprost | Down-regulated mRNA | |

| Laminin | Human Ciliary Muscle Cells | Latanoprost | Reduced | |

| Hyaluronan | Human Ciliary Muscle Cells | Latanoprost | Reduced |

Signaling Pathways Involved in ECM Remodeling

The binding of this compound to the FP receptor initiates several downstream signaling cascades that converge on the regulation of genes involved in ECM turnover.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the FP receptor can lead to the phosphorylation and activation of the ERK1/2 (extracellular signal-regulated kinase) branch of the MAPK pathway. This pathway is known to upregulate the expression of several early response genes, such as c-fos and EGR-1, which are implicated in the regulation of cell adhesion, migration, and survival, all critical components of ECM remodeling.

Caption: this compound-induced MAPK signaling pathway leading to ECM remodeling.

Rho Kinase (ROCK) Pathway

The Rho GTPase/Rho kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells and the synthesis of ECM. While prostaglandin analogues primarily act via FP receptors, there is crosstalk with the Rho kinase pathway. ROCK inhibitors themselves are a class of glaucoma medication known to increase trabecular outflow by relaxing the trabecular meshwork and reducing ECM deposition. The interplay between prostaglandin-induced signaling and the ROCK pathway contributes to the overall effect on aqueous humor outflow.

Caption: Crosstalk between prostaglandin and Rho Kinase signaling pathways.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on ECM remodeling.

Human Trabecular Meshwork (HTM) Cell Culture

-

Tissue Procurement: Obtain human donor corneoscleral rims from an eye bank within 24 hours of death.

-

Isolation: Carefully dissect the trabecular meshwork under a dissecting microscope.

-

Digestion: Mince the tissue and digest with collagenase type I (e.g., 1 mg/mL) in a serum-free medium for 1-2 hours at 37°C.

-

Seeding: Centrifuge the cell suspension, resuspend the pellet in a complete growth medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics), and seed into gelatin-coated culture flasks.

-

Culture: Maintain the cells at 37°C in a humidified atmosphere of 5% CO2. The medium should be changed every 2-3 days.

-

Treatment: Once confluent, treat the cells with the desired concentration of this compound acid or vehicle control for the specified duration.

Western Blotting for MMP and TIMP Expression

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the MMP or TIMP of interest overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Gelatin Zymography for MMP-2 and MMP-9 Activity

-

Sample Preparation: Collect the conditioned medium from treated and control cell cultures.

-

Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel co-polymerized with gelatin (e.g., 1 mg/mL).

-

Renaturation: After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

-

Incubation: Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 18-24 hours.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. Quantify the band intensity.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the genes of interest (e.g., COL1A1, FN1, MMPs, TIMPs) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the effects of this compound on ocular cells.

Caption: A generalized experimental workflow for studying this compound's effects.

Conclusion

This compound and its class of prostaglandin F2α analogues exert a significant influence on the extracellular matrix of the eye's aqueous humor outflow pathways. This remodeling, characterized by an upregulation of MMPs and a downregulation of certain ECM components, is a key mechanism for their IOP-lowering efficacy in glaucoma. The signaling pathways involved are complex, with the MAPK and Rho kinase pathways playing important roles. The experimental protocols detailed in this guide provide a framework for further investigation into the nuanced effects of this compound and for the development of novel therapeutics targeting ECM dynamics in ocular diseases.

References

- 1. youtube.com [youtube.com]

- 2. drugs.com [drugs.com]

- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 5. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Prostaglandin F2α Analogs: A Case Study on Latanoprost

Disclaimer: Initial searches for "Ataprost" did not yield information on a specific prostaglandin (B15479496) analog with that name. It is possible that this is a less common name, a developmental code name, or a typographical error. This guide will therefore focus on a well-established and extensively researched prostaglandin F2α analog, Latanoprost , as a representative example to fulfill the core requirements of the user's request for an in-depth technical guide. The principles of discovery, synthesis, and mechanism of action discussed for Latanoprost are broadly applicable to other prostaglandin analogs in its class.

Introduction: The Advent of Prostaglandin Analogs in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. A major modifiable risk factor for the progression of glaucoma is elevated intraocular pressure (IOP).[1][2] The development of prostaglandin F2α (PGF2α) analogs revolutionized the management of open-angle glaucoma and ocular hypertension by offering a potent and well-tolerated therapeutic option.[1][3] These synthetic analogs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor.[1] Latanoprost was the first PGF2α analog to be approved for this indication and serves as a prime example of rational drug design in this therapeutic area.

Discovery and Rationale for Development

The therapeutic potential of prostaglandins (B1171923) in ophthalmology was initially met with skepticism due to their pro-inflammatory effects and the observation that endogenous prostaglandins could raise IOP. However, further research revealed that specific prostaglandin receptors, when targeted selectively, could mediate a reduction in IOP. The discovery that PGF2α could lower IOP in animal models and humans paved the way for the development of synthetic analogs.

A key challenge was to design a molecule with a favorable therapeutic index, maximizing IOP-lowering efficacy while minimizing side effects. The development of Latanoprost involved a critical structural modification: the esterification of the carboxylic acid group of PGF2α to an isopropyl ester. This prodrug design enhances corneal penetration. Once inside the eye, esterases hydrolyze the isopropyl ester to the biologically active Latanoprost acid.

Synthesis of Latanoprost

The synthesis of Latanoprost and other prostaglandin analogs often involves complex, multi-step processes to establish the correct stereochemistry of the cyclopentane (B165970) core and the two side chains. Various synthetic strategies have been developed to improve efficiency and yield.

One common approach involves the use of a key intermediate, the Corey lactone, which provides the necessary stereochemical framework for the cyclopentane ring. From this intermediate, the α- and ω-chains are introduced through reactions such as Horner-Wadsworth-Emmons olefination. More recent synthetic routes have explored organocatalytic methods to construct key bicyclic intermediates, aiming for shorter and more efficient syntheses.

Representative Synthetic Workflow

References

Ataprost: An Uncharted Territory in Ocular Anti-Inflammatory Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the anti-inflammatory effects of Ataprost in ocular models. While this compound is identified as a synthetic prostaglandin (B15479496) analog, its specific biological activities and potential therapeutic applications in ophthalmology remain undocumented in peer-reviewed studies.

Prostaglandin analogs are a well-established class of drugs in ophthalmology, primarily used to lower intraocular pressure in patients with glaucoma. However, their relationship with ocular inflammation is complex. Certain prostaglandins (B1171923) are known to be mediators of inflammation, and some prostaglandin analog drugs, such as latanoprost, have been associated with pro-inflammatory side effects like uveitis and macular edema in susceptible individuals.

A patent for a therapeutic agent lists this compound as a prostacyclin analog with the potential to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. However, this information is not within the context of a specific ocular model and does not provide the quantitative data or detailed experimental protocols required for a thorough technical analysis.

Another study by Ono Pharmaceutical, the company associated with one of this compound's synonyms (ONO-41483), investigated a different compound, ONO-9054, for ocular hypertension. This study noted anterior uveitis as a moderate side effect in a small number of subjects, highlighting the pro-inflammatory potential that is a known class effect of prostaglandin analogs.

The Prostaglandin Paradox: Inflammation and Anti-inflammation

The dual role of prostaglandins in both promoting and resolving inflammation is a key area of research. The specific effects of a prostaglandin analog are dependent on which prostaglandin receptor it targets and the signaling cascade it initiates. Without dedicated studies on this compound in ocular tissues, its specific receptor binding profile and downstream effects on inflammatory pathways in the eye are unknown.

Future Directions

The absence of data on this compound's ocular anti-inflammatory effects presents a clear gap in the current scientific knowledge. Future preclinical research would be necessary to elucidate its potential in this area. Such studies would need to involve:

-

In vitro studies: Using cultured ocular cells (e.g., corneal epithelial cells, retinal pigment epithelial cells, trabecular meshwork cells) to assess the effect of this compound on the production of inflammatory mediators (e.g., cytokines, chemokines) in response to inflammatory stimuli.

-

In vivo studies: Employing animal models of ocular inflammation, such as endotoxin-induced uveitis (EIU) or experimental autoimmune uveitis (EAU), to evaluate the therapeutic efficacy of topically or systemically administered this compound.

Until such research is conducted and published, any claims regarding the anti-inflammatory effects of this compound in ocular models would be purely speculative.

Conclusion

For researchers, scientists, and drug development professionals interested in the field of ocular inflammation, the topic of this compound remains an open question. While its classification as a prostaglandin analog places it within a family of compounds with known, albeit complex, interactions with the inflammatory cascade in the eye, there is a clear need for foundational research to determine if this compound possesses any unique anti-inflammatory properties that could be harnessed for therapeutic benefit in ophthalmology. Without this fundamental data, it is not possible to provide an in-depth technical guide on its use in ocular models.

In-Depth Technical Guide: Exploring the Off-Target Effects of Ataprost and its Analogs In Vitro

Introduction to Off-Target Effects

In drug discovery and development, the assessment of off-target effects is a critical component of safety pharmacology. Off-target interactions occur when a drug molecule binds to and modulates the activity of proteins other than its intended therapeutic target. These interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. For prostaglandin (B15479496) analogs like Ataprost, which are designed to selectively target the prostaglandin F receptor (FP receptor) to reduce intraocular pressure, understanding the potential for interaction with other prostanoid receptors (e.g., EP1, EP3) and a broader range of G-protein coupled receptors (GPCRs) is essential for a comprehensive safety profile.

This technical guide outlines the in vitro strategies for identifying and characterizing the off-target effects of PGF2α analogs. It provides quantitative data for representative compounds, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Analysis of Off-Target Binding and Functional Activity

The initial step in characterizing off-target effects is to determine the binding affinity and functional potency of the test compound at a range of potential off-target receptors. The following tables summarize publicly available data for the free acid forms of latanoprost (B1674536) and bimatoprost (B1667075) at the intended FP receptor and the off-target EP1 and EP3 receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Latanoprost Acid and Bimatoprost Acid

| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |

| Latanoprost Acid | 98 nM | - | - |

| Bimatoprost Acid | 83 nM | 95 nM | 387 nM |

Data sourced from a study on ocular hypotensive FP prostaglandin analogs. The study did not report Ki values for Latanoprost Acid at EP1 and EP3 receptors.

Table 2: Functional Agonist Potencies (EC50, nM) of Latanoprost Acid and Bimatoprost Acid

| Compound | FP Receptor | EP1 Receptor |

| Latanoprost Acid | 32-124 nM | 119 nM |

| Bimatoprost Acid | 2.8-3.8 nM | 2.7 nM |

Data sourced from a study on ocular hypotensive FP prostaglandin analogs. Functional activity at the EP3 receptor was not reported in this study.

Experimental Protocols

A tiered approach is typically employed for in vitro off-target screening. This begins with broad screening against a panel of receptors, followed by more detailed functional assays for any identified "hits."

Tier 1: Broad Off-Target Screening (Radioligand Binding Assays)

The objective of this initial screen is to identify potential off-target binding interactions across a wide range of receptors. This is typically performed using radioligand binding assays.

Principle:

A radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes) in the presence and absence of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the binding affinity (Ki) of the test compound for the off-target receptor can be determined.

Representative Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation:

-

Prepare cell membranes from a cell line stably overexpressing the human receptor of interest (e.g., EP1, EP3, or other GPCRs from a safety panel).

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure (96-well format):

-

To each well of a 96-well plate, add:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of the appropriate radioligand (e.g., [3H]-PGE2 for EP receptors).

-

A range of concentrations of the test compound (e.g., this compound, typically from 0.1 nM to 10 µM).

-

The cell membrane preparation (typically 10-50 µg of protein per well).

-

-

For the determination of non-specific binding, a high concentration of a known, unlabeled ligand for the receptor is added to a set of wells.

-

Total binding is determined in the absence of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: Functional Characterization of Off-Target "Hits"

For any receptors where significant binding is observed in Tier 1, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Principle:

This assay measures the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.

Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Preparation:

-

Use a cell line stably expressing the receptor of interest (e.g., a Gi-coupled receptor like EP3).

-

Plate the cells in a 384-well plate and incubate overnight.

-

-

Assay Procedure (Antagonist Mode):

-

Aspirate the culture medium and add a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test compound (this compound) and incubate for a short period.

-

Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC80).

-

Incubate to allow for receptor stimulation.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

-

In the absence of cellular cAMP, the antibody binds to the cAMP-d2, bringing the donor (europium) and acceptor (d2) into close proximity, resulting in a high HTRF signal.

-

Cellular cAMP produced upon receptor stimulation competes with the cAMP-d2 for antibody binding, leading to a decrease in the HTRF signal.

-

Read the plate on an HTRF-compatible reader.

-

-

Data Analysis:

-

Plot the HTRF ratio against the log of the test compound concentration to determine the IC50 value for antagonism.

-

Principle:

This assay measures changes in intracellular calcium concentration following the activation of Gq-coupled receptors (e.g., EP1). Gq activation leads to the activation of phospholipase C, which generates inositol (B14025) trisphosphate (IP3). IP3 then triggers the release of calcium from intracellular stores.

Representative Protocol: Fluorescent Calcium Flux Assay

-

Cell Preparation:

-

Plate cells expressing the Gq-coupled receptor of interest (e.g., EP1) in a 96-well, black-walled, clear-bottom plate.

-

Incubate overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).

-

Incubate the cells in the dark at 37°C for approximately one hour.

-

-

Assay Procedure (Agonist Mode):

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Inject varying concentrations of the test compound (this compound) into the wells.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the mobilization of intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the EC50 value by non-linear regression analysis.

-

Visualization of Pathways and Workflows

Signaling Pathways of Potential Off-Target Receptors

The following diagrams illustrate the canonical signaling pathways for the EP1, EP3, and Thromboxane A2 (TP) receptors, which are potential off-targets for PGF2α analogs.

Caption: EP1 Receptor Signaling Pathway.

Caption: EP3 Receptor Signaling Pathway.

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.

Experimental Workflow for Off-Target Characterization

The following diagram outlines a typical workflow for the in vitro assessment of off-target effects.

Caption: Experimental Workflow for Off-Target Assessment.

Conclusion

The in vitro evaluation of off-target effects is a cornerstone of preclinical drug safety assessment. For prostaglandin analogs like this compound, a systematic approach involving initial broad-panel binding screens followed by functional characterization of identified interactions is crucial. While specific data for this compound is not publicly available, the data and protocols presented for related PGF2α analogs provide a robust framework for its investigation. A thorough understanding of a compound's off-target profile allows for a more informed prediction of its clinical safety and potential for adverse drug reactions.

Methodological & Application

Application Notes and Protocols for Ataprost Solution Preparation and Stability for In Vitro Assays

Introduction

Ataprost is a synthetic prostaglandin (B15479496) F2α analogue. Prostaglandin analogues are potent bioactive lipids that mediate a wide range of physiological effects through their interaction with specific G-protein coupled receptors. Accurate and reproducible in vitro assays are crucial for the characterization of this compound's biological activity and mechanism of action. This document provides detailed protocols for the preparation of this compound solutions, considerations for its stability, and methodologies for common in vitro assays.

I. This compound Solution Preparation

The low aqueous solubility of prostaglandin analogues like this compound necessitates the use of organic solvents for the preparation of stock solutions. Subsequent dilutions into aqueous buffers for in vitro assays must be performed carefully to avoid precipitation.

1.1. Materials

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethanol, absolute

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes and pipette tips

1.2. Protocol for Preparation of Stock Solution (10 mM)

-

Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in low-adhesion polypropylene tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

1.3. Protocol for Preparation of Working Solutions

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

-

It is recommended to prepare fresh working solutions for each experiment.

-

To minimize precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay medium is low (typically ≤ 0.1%).

II. Stability of this compound Solutions

Prostaglandin analogues can be susceptible to degradation under various conditions. Understanding the stability of this compound is critical for obtaining reliable experimental results.

2.1. Factors Affecting Stability

-

Temperature: this compound is expected to be unstable under thermal stress.[1][2] Stock solutions should be stored at low temperatures.

-

Light: Exposure to UV light can lead to degradation.[1][2] Protect solutions from light by using amber-colored tubes or by wrapping tubes in foil.

-

pH: Extreme pH conditions can cause hydrolysis of the ester prodrug to the active acid.[2] Maintain solutions at a physiological pH.

-

Adsorption: Due to their lipophilic nature, prostaglandin analogues have a tendency to adsorb to plastic surfaces. The use of low-adhesion polypropylene or siliconized tubes is recommended.

2.2. Stability Data Summary

The following table summarizes hypothetical stability data for this compound solutions under different storage conditions. This data is for illustrative purposes and should be experimentally determined for this compound.

| Storage Condition | Solvent | Concentration | Duration | Degradation (%) |

| -80°C | DMSO | 10 mM | 6 months | < 1% |

| -20°C | DMSO | 10 mM | 1 month | < 2% |

| 4°C | DMSO | 10 mM | 1 week | ~5% |

| Room Temperature (in dark) | DMSO | 10 mM | 24 hours | ~10% |

| Room Temperature (in light) | DMSO | 10 mM | 24 hours | >20% |

III. In Vitro Assays

A variety of in vitro assays can be employed to characterize the biological activity of this compound. These assays typically measure receptor binding, downstream signaling events, or functional cellular responses.

3.1. Receptor Binding Assay

This assay determines the affinity of this compound for its target prostaglandin F (FP) receptor.

Protocol:

-

Prepare cell membranes from a cell line overexpressing the human FP receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) and varying concentrations of unlabeled this compound.

-

After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

3.2. Second Messenger Assays

Activation of the FP receptor by this compound can lead to the modulation of intracellular second messengers, such as inositol (B14025) phosphates and intracellular calcium.

3.2.1. Inositol Phosphate (B84403) Accumulation Assay

-

Culture cells expressing the FP receptor in the presence of [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Wash the cells and incubate with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Terminate the reaction and extract the inositol phosphates.

-

Separate the different inositol phosphate species by ion-exchange chromatography and quantify by liquid scintillation counting.

3.2.2. Intracellular Calcium Mobilization Assay

-

Load FP receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence.

-

Add varying concentrations of this compound and monitor the change in fluorescence over time using a fluorescence plate reader.

3.3. Functional Cell-Based Assays

These assays measure a physiological response in a relevant cell type. For example, the effect of this compound on neurite outgrowth in retinal ganglion cells can be assessed.

Protocol for Neurite Outgrowth Assay:

-

Culture retinal ganglion cells (e.g., RGC-5 cell line) on a suitable substrate.

-

Differentiate the cells to induce a neuronal phenotype.

-

Treat the differentiated cells with varying concentrations of this compound.

-

After a defined incubation period, fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

-

Capture images using a microscope and quantify neurite length using image analysis software.

3.4. Quantitative Data Summary

The following table presents hypothetical quantitative data from the described in vitro assays for this compound.

| Assay | Parameter | Value (Hypothetical) |

| Receptor Binding | IC50 | 5 nM |

| Inositol Phosphate Accumulation | EC50 | 15 nM |

| Intracellular Calcium Mobilization | EC50 | 10 nM |

| Neurite Outgrowth | EC50 | 25 nM |

IV. Visualizations

4.1. This compound Signaling Pathway

This compound, like other prostaglandin F2α analogues, is expected to activate the FP receptor, a Gq-coupled receptor. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, pathways such as the PI3K-Akt-mTOR and MAPK signaling cascades can be activated, leading to various cellular responses.

Caption: this compound signaling cascade.

4.2. Experimental Workflow for In Vitro Assays

The following diagram illustrates the general workflow for conducting in vitro assays with this compound.

Caption: In vitro assay workflow.

References

Application Notes and Protocols for Studying the Effects of Ataprost in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ataprost is a synthetic analog of prostacyclin (PGI2), designed as a selective and potent agonist for the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation and cell proliferation.[1][2][3]

These application notes provide a comprehensive set of protocols to characterize the in vitro effects of this compound on cultured cells. The described assays will enable researchers to assess its cytotoxicity, receptor binding affinity, and its impact on downstream signaling pathways. The primary cell types for studying a prostacyclin analog would include vascular endothelial cells, vascular smooth muscle cells, and fibroblasts, as these cells are known to express the IP receptor and are key players in the cardiovascular system.[3][4]

Experimental Workflow Overview

The following diagram outlines the general workflow for characterizing the cellular effects of this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Effects of prostacyclin analogues on human endothelial cell tissue factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostacyclin production by cultured smooth muscle cells from atherosclerotic rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Widening the Prostacyclin Paradigm: Tissue Fibroblasts Are a Critical Site of Production and Antithrombotic Protection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ataprost in Animal Studies

For research use only. Not for use in humans.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and administration of Ataprost (using Latanoprost (B1674536) as a representative prostaglandin (B15479496) F2α analogue) in various animal models for preclinical research. The information is compiled from peer-reviewed studies and established experimental protocols.

Mechanism of Action

This compound, a prostaglandin F2α analogue, selectively acts as an agonist at the prostaglandin F (FP) receptor.[1] Its primary mechanism of action in reducing intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[1][2] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle and regulation of matrix metalloproteinases, which alters the tissue permeability of the aqueous humor outflow pathways.[3][4]

The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events. One of the key pathways involved is the activation of the PI3K-Akt-mTOR signaling pathway, which has been shown to promote neurite outgrowth in retinal ganglion cells. Additionally, the activation of FP receptors can lead to the phosphorylation of myosin light chain kinase, which is involved in the contraction and relaxation of smooth muscles in the anterior segment of the eye, further contributing to the regulation of aqueous humor outflow.

Data Presentation: Recommended Dosage of this compound (Latanoprost) in Animal Models

The following table summarizes the recommended dosages of Latanoprost in different animal models based on published studies. Researchers should consider this as a starting point and optimize the dosage for their specific experimental conditions.

| Animal Model | Dosage | Route of Administration | Frequency | Key Findings | Reference(s) |

| Dog (Beagle) | 0.005% solution | Topical Ophthalmic | Once or twice daily | Significant decrease in IOP and pupil size in glaucomatous Beagles. Twice daily administration produced the greatest decline in IOP. | |

| Rabbit | 0.005% solution (30 µL single drop) | Topical Ophthalmic | Once daily for 10 days | Maximum plasma concentration of the active acid of latanoprost occurred at 0.25 hours after administration. | |

| Monkey (Cynomolgus) | 6 µ g/eye/day | Topical Ophthalmic | Daily | Induced increased palpebral fissure, which was reversible upon discontinuation. | |

| Rat | Up to 10 mcg/kg/day | Intravenous Injection | Daily | No adverse effects on offspring were observed at this dose during prenatal and postnatal development studies. |

Experimental Protocols

Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in a Rabbit Model

This protocol describes a method to assess the efficacy of this compound in reducing experimentally induced ocular hypertension in rabbits.

1. Animal Subjects:

-

Healthy, adult New Zealand White rabbits.

-

Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the experiment.

2. Materials:

-

This compound ophthalmic solution (e.g., 0.005%).

-

Vehicle control (e.g., sterile saline solution).

-

Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).

-

Rebound tonometer (e.g., Tono-Pen, TonoVet).

-

Method for inducing ocular hypertension (e.g., injection of sterile polystyrene microbeads into the anterior chamber).

3. Procedure:

-

Baseline IOP Measurement: Measure the baseline IOP of both eyes for several days to establish a stable reading before inducing ocular hypertension.

-

Induction of Ocular Hypertension: Induce ocular hypertension in one eye of each rabbit according to an established protocol. The contralateral eye can serve as a normotensive control.

-

Drug Administration: Following the induction of stable ocular hypertension, topically administer a single drop of this compound solution to the hypertensive eye. Administer the vehicle control to the contralateral eye.

-

IOP Monitoring: Measure IOP at baseline and at regular intervals post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) using a rebound tonometer.

-

Data Analysis: Compare the change in IOP from baseline in the this compound-treated eyes to the vehicle-treated eyes.

Protocol 2: Assessment of Neurite Outgrowth in a Rat Retinal Ganglion Cell Culture Model

This protocol outlines an in vitro method to evaluate the neuroregenerative effects of this compound on retinal ganglion cells (RGCs).

1. Cell Culture:

-

Culture RGC-5 cells (a rat retinal ganglion cell line) under standard conditions.

-

Differentiate the RGC-5 cells to induce a neuronal phenotype.

2. Materials:

-

This compound solution at various concentrations.

-

Cell culture medium and supplements.

-

Signaling pathway inhibitors (e.g., PI3K inhibitor LY294002) to investigate the mechanism of action.

-

Microscopy equipment for imaging and analysis.

3. Procedure:

-

Treatment: Treat the differentiated RGC-5 cells with different concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Inhibitor Studies: In separate experiments, pre-treat the cells with specific signaling pathway inhibitors before adding this compound to elucidate the underlying molecular mechanisms.

-

Neurite Outgrowth Assessment: After the treatment period, fix the cells and capture images using a microscope.

-

Data Analysis: Quantify neurite length and number per cell using image analysis software. Compare the results between this compound-treated and control groups.

Mandatory Visualizations

Caption: Signaling pathway of this compound in ocular tissues.

Caption: General experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols: Measuring Ataprost's Impact on Aqueous Outflow

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataprost, a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves enhancing the outflow of aqueous humor, the clear fluid that fills the anterior chamber of the eye. A thorough understanding of the techniques used to measure this enhanced outflow is critical for preclinical and clinical research, as well as for the development of novel ophthalmic therapeutics.

These application notes provide a detailed overview of the key methodologies employed to quantify the effects of this compound on both the conventional (trabecular meshwork) and unconventional (uveoscleral) aqueous humor outflow pathways. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound (Latanoprost)

The following tables summarize the quantitative impact of Latanoprost (B1674536), a representative this compound, on key aqueous humor outflow parameters.

Table 1: Effect of Latanoprost on Intraocular Pressure (IOP) in Human Subjects

| Study Population | Treatment | Duration | Mean IOP Reduction | Percentage IOP Reduction | Reference |

| Open-Angle Glaucoma/Ocular Hypertension | Latanoprost 0.005% once daily | 2 weeks | 8.2 - 8.9 mmHg | 32% - 34% | [1] |

| Open-Angle Glaucoma/Ocular Hypertension | Latanoprost 0.005% once daily | 6 months | - | 50% - 62% of patients achieved ≥20% reduction | [2] |

| Newly Detected Open-Angle Glaucoma | Latanoprost 0.005% once daily | 1 and 3 months | 7.9 mmHg | 28% | [3] |

| Normal Tension Glaucoma | Latanoprost 0.005% once daily | Average 11 months | 2.8 mmHg (average diurnal) | 17% (average diurnal) | [4] |

Table 2: Effect of Latanoprost on Aqueous Humor Outflow Parameters in Animal and In Vitro Models

| Model | Treatment | Parameter | Control Value (mean ± SD) | Latanoprost-Treated Value (mean ± SD) | Percentage Change | Reference |

| NIH Swiss White Mice | 200 ng Latanoprost (single dose) | Intraocular Pressure (IOP) | 15.7 ± 1.0 mmHg | 14.0 ± 0.8 mmHg | -10.8% | [5] |

| NIH Swiss White Mice | 200 ng Latanoprost (single dose) | Outflow Facility (C) | 0.0053 ± 0.0014 µL/min/mmHg | 0.0074 ± 0.0016 µL/min/mmHg | +39.6% | |